molecular formula C11H19NO4 B1337294 2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid CAS No. 214206-61-8

2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid

Cat. No. B1337294
M. Wt: 229.27 g/mol
InChI Key: LQIMZUPFMSNHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid” is a chemical compound with the molecular formula C11H19NO4 . It is also known as "(2S)-2-[(tert-butoxycarbonyl)amino]-5-hexenoic acid" . The compound has a molecular weight of 229.28 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 . This indicates that the compound contains a tert-butoxycarbonyl group attached to an amino group, which is further connected to a hex-5-enoic acid moiety .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a melting point of 59-62°C .

Scientific Research Applications

Asymmetric Synthesis

2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid and its derivatives are utilized in asymmetric synthesis processes. For example, Davies, Fenwick, and Ichihara (1997) employed this compound in the synthesis of unsaturated β-amino acid derivatives, demonstrating its utility in stereoselective conjugate additions and deprotection procedures that maintain unsaturation in the molecules (Davies, Fenwick, & Ichihara, 1997).

Solvent-Dependent Reactions

Rossi et al. (2007) highlighted the versatile nature of similar compounds in solvent-dependent reactions, leading to the synthesis of various compounds like 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles. This showcases the compound's adaptability in different chemical environments (Rossi et al., 2007).

Synthesis of Amino Acids

The compound is also instrumental in synthesizing specific amino acids. Krishnamurthy et al. (2015) used a derivative in the synthesis of 5-hydroxypipecolic acid, a process involving oxidation, diastereomeric resolution, and intramolecular cyclization, highlighting the compound's role in complex synthetic pathways (Krishnamurthy et al., 2015).

Stereoisomer Synthesis

Bakonyi et al. (2013) developed a method to synthesize all four stereoisomers of a related compound, demonstrating its potential in producing diverse stereochemical configurations. This method simplifies the synthesis of unnatural amino acids (Bakonyi et al., 2013).

Synthesis of Non-Proteinogenic Amino Acids

Adamczyk and Reddy (2001) showcased the synthesis of non-proteinogenic amino acids using a derivative of this compound, illustrating its application in creating unique amino acid structures (Adamczyk & Reddy, 2001).

Catalysis and Synthesis of Chiral Compounds

Alonso et al. (2005) described an enantioselective synthesis of a chiral compound using a derivative, emphasizing the compound's role in catalysis and theproduction of chiral molecules. This highlights its significance in synthesizing compounds with specific optical properties (Alonso et al., 2005).

Collagen Cross-Link Synthesis

Adamczyk, Johnson, and Reddy (1999) detailed an efficient synthesis method for key intermediates used in preparing collagen cross-links, utilizing a compound structurally related to 2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid. This underscores its importance in biochemical applications related to structural proteins (Adamczyk, Johnson, & Reddy, 1999).

Conformationally Constrained β-Amino Acid Precursors

Krow et al. (2016) described the regioselective transformation of substituents in a related compound to create precursors for conformationally constrained β-amino acids. This application demonstrates the compound's utility in producing structurally specific amino acids (Krow et al., 2016).

Continuous Photo Flow Chemistry

Yamashita, Nishikawa, and Kawamoto (2019) investigated the continuous photo flow synthesis using a related compound for scale-up synthesis of biologically active compounds, illustrating its role in advanced synthetic methods (Yamashita, Nishikawa, & Kawamoto, 2019).

Synthesis of Hydroxylamines and Hydroxamic Acids

Staszak and Doecke (1994) utilized a compound structurally similar to 2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid for synthesizing hydroxylamines and hydroxamic acids, crucial in producing enzyme inhibitors and pharmaceuticals. This application demonstrates the compound's versatility in medicinal chemistry (Staszak & Doecke, 1994).

Capillary Electrophoresis for Enantiomeric Separation

Yowell, Fazio, and Vivilecchia (1996) researched the enantiomeric separation of N-tert-butoxycarbonyl amino acids, including compounds structurally related to 2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid, using capillary electrophoresis. This highlights its importance in analytical chemistry for separating chiral compounds (Yowell, Fazio, & Vivilecchia, 1996).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIMZUPFMSNHTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443116
Record name 2-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid

CAS RN

214206-61-8
Record name 2-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Kaul, S Surprenant, WD Lubell - The Journal of Organic …, 2005 - ACS Publications
A systematic study was performed to establish general synthesis protocols for forming enantiomerically pure macrocyclic dipeptide lactams. Focusing on macrocycles of 8-, 9-, and 10-…
Number of citations: 119 pubs.acs.org
V Vitkovska, R Zogota, T Kalnins, D Zelencova… - Chemistry of …, 2020 - Springer
Aliphatic alkyl chain-containing 12–14-membered macrocycles have been designed as structural analogs of antimitotic natural product diazonamide A. Macrocycles were synthesized …
Number of citations: 1 link.springer.com
C Pascoe - 2022 - era.library.ualberta.ca
Peptides can elicit a whole host of beneficial physiological effects. The market for peptide-based therapeutics is rapidly expanding due to their extreme specificity and low toxicity. …
Number of citations: 2 era.library.ualberta.ca
S Surprenant - 2006 - papyrus.bib.umontreal.ca
A systematic study was performed to establish general synthesis protocols for forming enantio mencally pure macrocyclic dipeptide lactams. Focusing on macrocycles of 8-, 9-, and 1O-…
Number of citations: 2 papyrus.bib.umontreal.ca

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